molecular formula C15H9BrO4 B12617282 3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one CAS No. 918667-69-3

3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one

Cat. No.: B12617282
CAS No.: 918667-69-3
M. Wt: 333.13 g/mol
InChI Key: OLCPETZQFBLMBA-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one: is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound features a benzopyran ring system with hydroxyl groups at positions 5 and 7, and a bromophenyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one typically involves the following steps:

    Bromination: The starting material, 2-phenylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylphenol.

    Cyclization: The brominated product is then subjected to cyclization using a base such as sodium hydroxide in an aqueous ethanol solution to form the benzopyran ring system.

    Hydroxylation: The final step involves the introduction of hydroxyl groups at positions 5 and 7. This can be achieved through a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iron(III) chloride.

    Reduction: Sodium borohydride, palladium on carbon.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2.

    Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
  • 3-(2-Fluorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
  • 3-(2-Iodophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one

Uniqueness

3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

CAS No.

918667-69-3

Molecular Formula

C15H9BrO4

Molecular Weight

333.13 g/mol

IUPAC Name

3-(2-bromophenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C15H9BrO4/c16-11-4-2-1-3-9(11)10-7-20-13-6-8(17)5-12(18)14(13)15(10)19/h1-7,17-18H

InChI Key

OLCPETZQFBLMBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)Br

Origin of Product

United States

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